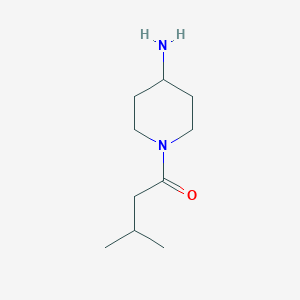

1-(3-Methylbutanoyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(3-Methylbutanoyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbutanoyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)7-10(13)12-5-3-9(11)4-6-12/h8-9H,3-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFPTTKRKHUWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254825 |

Source

|

| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-48-0 |

Source

|

| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-1-piperidinyl)-3-methyl-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Scaffold: a Cornerstone in Chemical Sciences

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. smolecule.comnih.govnih.gov Its prevalence stems from its ability to be readily incorporated into a diverse array of molecular architectures, influencing their three-dimensional shape, physicochemical properties, and biological activity. Piperidine and its derivatives are integral components of numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological effects, including analgesic, antihistaminic, and antipsychotic properties. smolecule.comnih.gov The versatility of the piperidine moiety allows for strategic modifications that can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and optimize its pharmacokinetic profile. smolecule.com

The Case for Investigating 1 3 Methylbutanoyl Piperidin 4 Amine

The specific structural features of 1-(3-Methylbutanoyl)piperidin-4-amine provide a compelling rationale for its detailed scientific examination. The molecule combines the foundational piperidine (B6355638) ring with a 4-amino group and an N-isovaleryl group. The 4-aminopiperidine (B84694) motif is a key building block in the synthesis of various biologically active compounds and has been identified as a valuable scaffold in the development of novel therapeutics. smolecule.com For instance, derivatives of 4-aminopiperidine have been explored as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. nih.gov

The addition of the 3-methylbutanoyl (isovaleryl) group to the piperidine nitrogen introduces a lipophilic component that can influence the molecule's interaction with biological membranes and protein binding sites. The interplay between the hydrophilic amine group and the lipophilic acyl chain creates a molecule with a specific balance of properties that warrants further investigation for its potential biological effects.

Current Research Trajectories and Academic Objectives

Retrospective Analysis of Analogous Piperidine Derivatives in Academic Literature

The academic literature is replete with studies on piperidine derivatives, highlighting their diverse pharmacological applications. These compounds have been investigated as analgesics, anticancer agents, antivirals, and more. researchgate.netnih.gov A significant body of research focuses on 4-aminopiperidine scaffolds, which serve as versatile intermediates for the synthesis of a wide array of bioactive molecules. nih.govmdpi.com For instance, derivatives of 4-aminopiperidine have been explored as potent inhibitors of various enzymes and receptors.

A notable example is the development of piperidine-based CCR5 antagonists, where the 4-aminopiperidine core is a key structural element. rsc.orgrsc.org Research in this area has led to both forward and reverse synthetic strategies to create libraries of structurally diverse piperazinopiperidine amide analogs. rsc.orgrsc.org Furthermore, studies on hepatitis C virus assembly inhibitors have utilized a 4-aminopiperidine scaffold, demonstrating the broad applicability of this motif. nih.gov The synthesis of these analogs often involves the strategic manipulation of substituents on the piperidine ring to optimize biological activity and physicochemical properties. nih.gov

| Analogous Piperidine Derivative | Therapeutic Area/Target | Key Research Finding |

| Piperazinopiperidine amide analogs | CCR5 antagonists | Two-way synthetic strategy developed for diverse library generation. rsc.orgrsc.org |

| 4-Aminopiperidine scaffold | Hepatitis C Virus Assembly Inhibitors | Broad exploration of tolerated functionality in linker and aryl ring regions. nih.gov |

| 3-Methyl-4-(N-phenyl amido)piperidines | Analgesics | Methoxyacetamide pharmacophore led to compounds with high potency and short duration of action. nih.gov |

| N-Substituted 4-piperidones | Antifungal Agents | Reductive amination with various amines yielded compounds with significant antifungal activity. mdpi.com |

Foundational Synthetic and Mechanistic Research Guiding the Exploration of 1-(3-Methylbutanoyl)piperidin-4-amine

The synthesis of 1-(3-Methylbutanoyl)piperidin-4-amine is guided by well-established principles of amide bond formation and the functionalization of the piperidine core. The key transformation is the acylation of the 4-amino group of a piperidine precursor with 3-methylbutanoyl chloride or a related activated carboxylic acid derivative. This type of reaction, an N-acylation, is a fundamental process in organic synthesis. rsc.org

The synthesis of the core 4-aminopiperidine structure itself can be achieved through various routes. A common method is the reductive amination of N-substituted 4-piperidones. mdpi.com This reaction involves the condensation of the piperidone with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine, often using reducing agents like sodium triacetoxyborohydride. mdpi.com Another approach involves the reduction of an oxime derived from a 4-piperidone, followed by protection and deprotection steps. google.com

Mechanistic studies on amide bond formation have explored various coupling agents and conditions to achieve high yields and purity. rsc.orgnih.gov The use of activating agents for the carboxylic acid, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is common in the synthesis of amide analogs. nih.gov The choice of solvent, base, and reaction temperature can significantly influence the outcome of the acylation reaction.

Evolution of Amide-Piperidine Hybrid Motifs in Chemical Synthesis and Conceptual Design

The combination of an amide functional group with a piperidine scaffold, as seen in 1-(3-Methylbutanoyl)piperidin-4-amine, represents a powerful and versatile motif in drug discovery and chemical biology. arizona.edu This hybrid structure allows for the fine-tuning of a molecule's properties by modifying both the acyl group and the substituents on the piperidine ring. The amide bond itself is a key structural feature in many biologically active compounds, including peptides and proteins. researchgate.net

The evolution of this motif has been driven by the need for molecules with improved pharmacological profiles. The piperidine ring can act as a rigid scaffold to present the amide and other functional groups in a specific orientation for optimal interaction with a biological target. researchgate.net The nitrogen atom of the piperidine can be a key point for introducing further diversity, for example, through N-alkylation.

Recent advances in synthetic methodology have further expanded the accessibility and diversity of amide-piperidine hybrids. One-pot procedures that combine amide activation, reduction, and intramolecular nucleophilic substitution have been developed to streamline the synthesis of piperidine derivatives. nih.gov The development of novel catalysts and reaction conditions continues to push the boundaries of what is possible in the construction of these complex molecules. news-medical.net

Overview of Established and Novel Synthetic Routes to Substituted Piperidin-4-amines

The piperidine ring, particularly when substituted at the 4-position, is a privileged scaffold in pharmaceutical development. nih.gov The synthesis of 4-amino-substituted piperidines, the direct precursors to 1-(3-Methylbutanoyl)piperidin-4-amine, can be achieved through a variety of established and novel routes.

Established methods often begin with the construction of the piperidine ring itself. One of the most common approaches is the hydrogenation of corresponding pyridine (B92270) derivatives . nih.govorganic-chemistry.org This reduction can be performed using various metal catalysts, such as rhodium, palladium, or platinum, often under high pressure and temperature. nih.govnih.gov Another classical approach is reductive amination , where a piperidone precursor, such as N-Boc-piperidin-4-one, is reacted with an amine in the presence of a reducing agent. researchgate.netnih.gov

More recently, novel synthetic strategies have emerged, offering improved efficiency, selectivity, and access to diverse structures. These include:

Intramolecular Cyclization Reactions : These methods construct the piperidine ring from linear precursors. nih.gov Radical-mediated amine cyclization, for instance, can form the piperidine ring through C-H activation. nih.govnih.gov Another approach is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net

Annulation Reactions : Methods like [4+2] and [5+1] annulations build the six-membered ring by combining two smaller fragments. nih.gov

Biocatalysis : The use of enzymes, such as immobilized lipases, represents a green and highly selective method for constructing piperidine derivatives through multicomponent reactions. rsc.org

One-Pot Syntheses : Efficient routes have been developed that combine multiple steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, into a single reaction vessel to produce piperidines from simple starting materials like halogenated amides. nih.gov

| Synthetic Route | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogenation of Pyridines | Reduction of a pyridine ring to a piperidine ring using a metal catalyst and hydrogen gas. | Well-established, access to a wide range of starting materials. | Often requires harsh conditions (high pressure/temperature), potential for side reactions. | nih.govorganic-chemistry.orgnih.gov |

| Reductive Amination | Reaction of a piperidone with an amine followed by reduction to form the C-N bond. | Good yields, mild conditions, applicable to various amines. | Requires a suitable piperidone precursor. | researchgate.netnih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor containing both the amine and a reactive group. | High control over stereochemistry, access to complex structures. | Synthesis of the linear precursor can be multi-step. | nih.govnih.gov |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the formation of the piperidine ring. | High selectivity, environmentally friendly ("green") conditions, reusable catalyst. | Substrate scope may be limited by the enzyme's specificity. | rsc.org |

Detailed Strategies for the Selective N-Acylation of Piperidin-4-amine

The final step in the synthesis of 1-(3-Methylbutanoyl)piperidin-4-amine is the selective acylation of the piperidine ring nitrogen of piperidin-4-amine. This transformation requires the formation of an amide bond between the secondary amine of the piperidine ring and 3-methylbutanoic acid (isovaleric acid). A key challenge is achieving selectivity for the ring nitrogen over the primary amino group at the C4 position. Generally, the secondary amine within the piperidine ring is more nucleophilic and less sterically hindered than the primary exocyclic amine, which often allows for inherent selectivity. However, careful selection of reagents and conditions is crucial. lookchem.com

Comparative Analysis of Classical and Contemporary Amide Bond Formation Reactions

Amide bond formation is one of the most fundamental reactions in organic chemistry. luxembourg-bio.com Both classical and contemporary methods can be applied to the synthesis of 1-(3-Methylbutanoyl)piperidin-4-amine.

Classical Methods:

Acyl Chlorides: The reaction of piperidin-4-amine with 3-methylbutanoyl chloride in the presence of a base (like triethylamine (B128534) or potassium carbonate) is a straightforward approach. acgpubs.org While effective, this method generates stoichiometric amounts of salt waste.

Carbodiimide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with the amine. luxembourg-bio.comucl.ac.uk These methods are common but produce urea (B33335) byproducts that can be difficult to remove. luxembourg-bio.com

Contemporary Methods:

Phosphonium and Uronium-based Reagents: Reagents like HBTU and HATU are highly efficient and lead to faster reactions with fewer side products compared to carbodiimides, though they are more expensive. ucl.ac.uknih.gov

Greener Approaches: Recent research has focused on developing more environmentally benign methods. This includes performing N-acylation reactions in water or under solvent-free conditions, which significantly reduces organic waste. mdpi.comorientjchem.org

Catalytic Methods: The use of catalysts, such as those based on boron or silicon, can promote direct amide formation from carboxylic acids and amines, offering high atom economy. rsc.orgunimi.it

| Method | Activating Agent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Classical Acyl Halide | Thionyl chloride (to form acyl chloride) | High reactivity; generates HCl and salt waste. | acgpubs.org |

| Classical Coupling Reagent | DCC, EDC | Widely used; produces urea byproducts. | luxembourg-bio.com |

| Contemporary Coupling Reagent | HATU, HBTU | High efficiency, fast reaction rates, fewer side products. | ucl.ac.uknih.gov |

| Green Chemistry Approach | None (reaction in water) | Environmentally friendly, reduces organic solvent use. | mdpi.com |

| Catalytic Amidation | Boric acid, Silane-based reagents | High atom economy, direct conversion. | rsc.orgunimi.it |

Catalytic and Asymmetric Synthesis Approaches for Related Chiral Analogs

While 1-(3-Methylbutanoyl)piperidin-4-amine is achiral, the development of catalytic and asymmetric methods is crucial for synthesizing chiral analogs, which are often required in drug discovery programs. nih.gov The introduction of chirality can be achieved either by starting with a chiral precursor or by employing an asymmetric catalyst during the synthesis of the piperidine ring.

Recent advances have focused on the enantioselective synthesis of piperidines through various catalytic strategies:

Chiral Copper Catalysis: Copper complexes with chiral ligands have been used to catalyze the asymmetric δ C-H cyanation of acyclic amines, which can then be converted into chiral piperidines. nih.gov

Rhodium and Palladium Catalysis: Asymmetric hydrogenation of pyridinium (B92312) salts or dearomatization reactions catalyzed by chiral rhodium or palladium complexes can produce highly enantioenriched piperidine derivatives. nih.govacs.org

Organocatalysis: Chiral amines or acids can be used as organocatalysts to promote enantioselective Michael additions or Mannich reactions that form key chiral intermediates for piperidine synthesis. youtube.com

Chiral Auxiliaries: The use of a removable chiral auxiliary, such as one derived from a carbohydrate, can direct the stereochemical outcome of reactions like domino Mannich-Michael reactions to furnish N-substituted dehydropiperidinones with high diastereoselectivity. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the N-acylation of piperidin-4-amine requires careful optimization of several reaction parameters. The goal is to maximize the formation of the desired N1-acylated product while minimizing side reactions, such as di-acylation or acylation at the C4-amino group.

Key parameters for optimization include:

Solvent: The choice of solvent can influence reaction rates and selectivity. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. acgpubs.orgresearchgate.net

Temperature: Reactions are often run at room temperature, but cooling to 0 °C can sometimes improve selectivity by slowing down less favorable reaction pathways. nih.govresearchgate.net

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid generated during the reaction, especially when using acyl chlorides. nih.gov

Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to unwanted side products. Careful control of the molar ratio of reactants is essential.

| Entry | Acylating Agent | Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Methylbutanoyl chloride | DCM | 0 to RT | Triethylamine | 85 |

| 2 | 3-Methylbutanoic acid / EDC | DMF | RT | None | 78 |

| 3 | 3-Methylbutanoic acid / HATU | DMF | RT | DIPEA | 92 |

| 4 | 3-Methylbutanoic acid | Water (Microwave) | 50 | None | 88 |

Innovative Isolation and Purification Techniques for Complex Amide-Piperidine Systems

The purification of 1-(3-Methylbutanoyl)piperidin-4-amine and related compounds presents challenges due to their polar nature and the potential presence of closely related impurities. The basic nitrogen atoms can cause peak tailing on standard silica (B1680970) gel chromatography.

Classical Techniques:

Recrystallization: If the product is a stable solid, recrystallization is an effective method for achieving high purity. researchgate.net Choosing an appropriate solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) is critical. researchgate.net

Column Chromatography: This is the most common purification method. To overcome issues with basic compounds, several strategies can be employed:

Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia.

Employing amine-deactivated or "basic" silica gel.

Using reversed-phase chromatography (C18 silica) with mobile phases like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA). acgpubs.org

Innovative Techniques:

Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography is often used. Two-dimensional chromatography, combining normal-phase and reversed-phase separations, can be a powerful tool for isolating specific compounds from complex mixtures. mdpi.com

Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification, particularly to remove excess reagents or byproducts with different polarity or ionic character from the target amide.

Process Intensification and Scalability Considerations in Research Synthesis

Translating a laboratory-scale synthesis to a larger, more efficient process requires consideration of process intensification and scalability. This is particularly relevant for compounds like 1-(3-Methylbutanoyl)piperidin-4-amine if they are identified as key pharmaceutical intermediates. researchgate.net

Key considerations include:

Avoiding Hazardous Reagents: For industrial-scale synthesis, reagents like triflic anhydride (B1165640) and sodium azide (B81097) are often avoided due to safety and handling concerns. google.com The development of synthetic routes that use safer, more manageable chemicals is a primary goal.

Batch to Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing, including better temperature control, improved safety, higher consistency, and the potential for automation. nih.gov N-acylation reactions have been successfully implemented in flow systems, sometimes using packed-bed catalysts. nih.gov

Catalyst Immobilization: Using immobilized catalysts, such as enzymes on magnetic nanoparticles or solid-supported acid/base catalysts, simplifies product isolation and allows for catalyst recycling, which is crucial for cost-effective and sustainable large-scale production. rsc.org

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 1-(3-Methylbutanoyl)piperidin-4-amine, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C10H20N2O. The expected monoisotopic mass is 184.15756 daltons.

While specific experimental HRMS data for 1-(3-Methylbutanoyl)piperidin-4-amine is not widely available in public literature, the analysis would typically involve techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would yield characteristic fragment ions that help to piece together the molecule's structure. Expected fragmentation patterns for 1-(3-Methylbutanoyl)piperidin-4-amine would include cleavage of the amide bond, loss of the isobutyl group, and fragmentation of the piperidine (B6355638) ring. A hypothetical fragmentation table is presented below.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 1-(3-Methylbutanoyl)piperidin-4-amine

| Ion | Formula | Calculated m/z |

| [M+H]+ | C10H21N2O+ | 185.1648 |

| [M-C4H9]+ | C6H12N2O+ | 128.0949 |

| [C5H9O]+ | C5H9O+ | 85.0653 |

| [C5H11N]+ | C5H11N+ | 85.0891 |

Note: This table is predictive and not based on published experimental data.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would be necessary to confirm the constitution and stereochemistry of 1-(3-Methylbutanoyl)piperidin-4-amine.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. However, for a complete and unambiguous assignment, two-dimensional NMR techniques are indispensable. sdsu.eduscience.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the piperidine ring and the 3-methylbutanoyl group. sdsu.edu For instance, the proton on the carbon bearing the amine group (C4) would show a correlation to the protons on the adjacent carbons (C3 and C5).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting the different structural fragments. For example, the protons of the methylene (B1212753) group adjacent to the amide carbonyl would show a correlation to the carbonyl carbon, and the protons on the piperidine ring would show correlations to the carbons of the acyl group, confirming the point of attachment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Methylbutanoyl)piperidin-4-amine

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | - | ~172 | H2', H6' |

| 2' | ~3.9 (ax), ~3.0 (eq) | ~45 | C1, C3', C4' |

| 3' | ~1.9 (ax), ~1.3 (eq) | ~32 | C2', C4', C5' |

| 4' | ~2.8 | ~50 | C2', C3', C5', C6' |

| 5' | ~1.9 (ax), ~1.3 (eq) | ~32 | C4', C6', C3' |

| 6' | ~3.9 (ax), ~3.0 (eq) | ~45 | C1, C5', C4' |

| 1'' | - | ~172 | H2'' |

| 2'' | ~2.2 | ~46 | C1'', C3'', C4'' |

| 3'' | ~2.1 | ~26 | C2'', C4'' |

| 4'' | ~0.9 | ~22 | C3'' |

Note: This table contains predicted data based on known chemical shift values for similar functional groups and is not based on published experimental data for this specific compound.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Elucidating Solution-State Conformations

The piperidine ring of 1-(3-Methylbutanoyl)piperidin-4-amine can exist in different conformations, primarily a chair conformation. The orientation of the substituents (the acyl group at position 1 and the amine group at position 4) can be either axial or equatorial. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to determine the spatial proximity of protons. columbia.edu

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the relative orientation of the protons on the piperidine ring and thus deduce the preferred conformation of the molecule in solution. For example, strong NOE correlations between axial protons on C2, C4, and C6 would support a specific chair conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govresearchgate.netnih.gov

FT-IR Spectroscopy : The FT-IR spectrum of 1-(3-Methylbutanoyl)piperidin-4-amine would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), a strong C=O stretching of the tertiary amide (around 1630-1650 cm⁻¹), and N-H bending of the amine (around 1590-1650 cm⁻¹). researchgate.net

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. The C-C and C-N skeletal vibrations would also be present. nih.govnih.gov

Intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, can be inferred from shifts in the positions and broadening of the N-H and C=O stretching bands.

X-ray Crystallography for Definitive Solid-State Structure and Packing Analysis

While NMR provides the structure in solution, X-ray crystallography gives the definitive three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. nih.govmdpi.comresearchgate.net This technique would determine the precise bond lengths, bond angles, and torsion angles of 1-(3-Methylbutanoyl)piperidin-4-amine.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding networks and van der Waals forces that govern the solid-state properties of the compound. Currently, there are no publicly available crystal structures for 1-(3-Methylbutanoyl)piperidin-4-amine.

Advanced Chromatographic Methods for Stereoisomeric and Impurity Profiling (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) : Since 1-(3-Methylbutanoyl)piperidin-4-amine is a chiral molecule (due to the stereocenter at C4 of the piperidine ring if substituted), it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate and quantify the enantiomeric excess of a sample. nih.gov The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for identifying and quantifying volatile impurities. nih.gov For 1-(3-Methylbutanoyl)piperidin-4-amine, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. This method would be effective in detecting any residual starting materials, by-products from the synthesis, or degradation products.

Theoretical and Computational Chemistry Investigations of 1 3 Methylbutanoyl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like 1-(3-Methylbutanoyl)piperidin-4-amine.

Molecular Geometry Optimization: The first step in a typical DFT study is to find the minimum energy structure of the molecule. This is achieved by starting with an initial guess of the geometry and iteratively adjusting the atomic coordinates until a point on the potential energy surface is reached where the net forces on all atoms are zero. For 1-(3-Methylbutanoyl)piperidin-4-amine, this process would likely reveal the piperidine (B6355638) ring adopting a stable chair conformation, which is common for such systems. The 3-methylbutanoyl group and the amino group would occupy equatorial positions to minimize steric hindrance.

Vibrational Mode Analysis: Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies and descriptions of all the fundamental vibrational modes. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. For instance, characteristic vibrational modes for 1-(3-Methylbutanoyl)piperidin-4-amine would include N-H stretching of the amine group, C=O stretching of the amide, and various C-H and C-N stretching and bending modes.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric Stretch | 3350 - 3400 |

| Amine (NH₂) | Asymmetric Stretch | 3450 - 3500 |

| Amide (C=O) | Stretch | 1630 - 1680 |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational expense.

High-Accuracy Energetics: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate calculations of the molecule's total energy, ionization potential, and electron affinity. These high-level calculations are crucial for obtaining reliable reaction enthalpies and activation barriers for potential chemical transformations involving 1-(3-Methylbutanoyl)piperidin-4-amine.

Spectroscopic Properties: Ab initio methods are also employed to compute various spectroscopic parameters with high precision. For example, they can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. Such predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Piperidine C2, C6 | 40 - 45 |

| Piperidine C3, C5 | 28 - 33 |

| Piperidine C4 | 48 - 53 |

| Butanoyl CH | 40 - 45 |

| Butanoyl CH₂ | 25 - 30 |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's behavior over time, providing insights into its flexibility and conformational preferences.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field. For a molecule like 1-(3-Methylbutanoyl)piperidin-4-amine, a well-parameterized force field for piperidine-amide systems is essential. The development of such force fields often involves fitting parameters to high-level quantum mechanical data and experimental results for smaller, related molecules. arxiv.orgnih.govmdpi.com

With a validated force field, MD simulations can be run for nanoseconds or even microseconds, generating a trajectory of the molecule's motion. Analysis of this trajectory reveals the accessible conformations and the transitions between them. For 1-(3-Methylbutanoyl)piperidin-4-amine, this would likely show the piperidine ring predominantly in the chair conformation, but also potentially undergoing ring flips to a boat or twist-boat conformation, although these would be higher in energy. asianpubs.orgrsc.org The flexibility of the 3-methylbutanoyl side chain would also be evident, with rotation around the C-C and C-N single bonds.

Computational Approaches for Molecular Recognition and Interaction Prediction

Understanding how 1-(3-Methylbutanoyl)piperidin-4-amine might interact with other molecules, such as biological receptors, is a key application of computational chemistry.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org For 1-(3-Methylbutanoyl)piperidin-4-amine, docking studies could be used to predict its binding mode within the active site of a target protein. These studies would identify key intermolecular interactions, such as hydrogen bonds between the amine or amide groups and receptor residues, as well as hydrophobic interactions involving the piperidine ring and the butanoyl side chain. The results of docking simulations are often scored to estimate the binding affinity, providing a rank-ordering of potential binding poses. These predictions can then guide the design of new molecules with improved binding properties.

Ligand-Based Design Principles Applied to 1-(3-Methylbutanoyl)piperidin-4-amine Scaffolds

Ligand-based drug design leverages the knowledge of molecules known to interact with a biological target to develop new, improved compounds. The 1-(3-Methylbutanoyl)piperidin-4-amine scaffold is an exemplary candidate for such approaches due to its composition of pharmacologically significant features. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in various classes of pharmaceuticals. nih.govnih.govmdpi.com

The core design principles applicable to this scaffold involve analyzing its key structural motifs to create a pharmacophore model. This model consists of essential features for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups. For 1-(3-Methylbutanoyl)piperidin-4-amine, these features are clearly defined: the amine group acts as a hydrogen bond donor and a potential positive ionizable center, the carbonyl oxygen of the amide is a hydrogen bond acceptor, and the isobutyl group provides a distinct hydrophobic region. nih.gov

By modifying these features, new analogs can be designed. Strategies include:

Scaffold Hopping: Replacing the piperidine core with other cyclic systems (e.g., pyrazole, pyrrolidine) to improve properties while maintaining the spatial arrangement of key interaction points. nih.govnih.gov

Functional Group Modification: Altering the isovaleroyl group to explore different hydrophobic pockets or introducing substituents on the piperidine ring to modulate potency and selectivity.

Bioisosteric Replacement: Substituting parts of the molecule, such as the amide linkage, with other groups that retain similar electronic and steric properties, a strategy that has been successfully used in refining piperidine-based inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in ligand-based design. By synthesizing a series of analogs and measuring their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. nih.govnih.gov These models generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the rational design of more potent compounds. nih.govmdpi.com

Table 1: Pharmacophoric Features of the 1-(3-Methylbutanoyl)piperidin-4-amine Scaffold This table is generated based on the structural analysis of the compound.

| Feature ID | Feature Type | Location | Potential Interaction |

|---|---|---|---|

| HBD1 | Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with hydrogen bond donors (e.g., -NH, -OH) in a receptor. |

| PI1 | Positive Ionizable | Primary Amine (-NH2) | Forms salt bridges with acidic residues (e.g., Aspartic Acid, Glutamic Acid). researchgate.net |

Structure-Based Computational Modeling of Molecular Interactions with Proposed Biological Targets

Where the 3D structure of a potential biological target is known, structure-based design methods offer powerful insights into molecular interactions. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of 1-(3-Methylbutanoyl)piperidin-4-amine to a receptor's active site. researchgate.netresearchgate.net

Given that piperidine scaffolds are known to interact with a wide range of protein families, several hypothetical targets could be proposed for this compound, including G-protein coupled receptors (GPCRs), kinases, and ion channels. researchgate.net The process would involve:

Molecular Docking: A computational algorithm places the 3D conformation of 1-(3-Methylbutanoyl)piperidin-4-amine into the binding pocket of a target protein (e.g., a chemokine receptor or a kinase). nih.gov The program calculates a "docking score," which estimates the binding affinity based on factors like electrostatic and van der Waals interactions. researchgate.net This allows for the rapid evaluation of numerous potential binding poses.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can be performed to assess the stability of the predicted ligand-protein complex over time under simulated physiological conditions. researchgate.netmdpi.com These simulations can reveal how the compound and protein adjust to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site, providing a more dynamic and realistic view of the interaction than static docking alone. researchgate.netresearcher.life

For instance, modeling could show the amine group of the piperidine ring forming a crucial salt bridge with an aspartate residue in a GPCR binding pocket, while the isobutyl group fits snugly into a hydrophobic sub-pocket. MD simulations would then confirm if this set of interactions remains stable over a period of nanoseconds. mdpi.com

Table 2: Hypothetical Docking Scores of 1-(3-Methylbutanoyl)piperidin-4-amine Against Various Target Classes This table contains simulated data for illustrative purposes.

| Target Protein (PDB ID) | Protein Class | Putative Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| CCR5 (e.g., 4MBS) | GPCR | Orthosteric Pocket | -8.5 | Asp171, Tyr108, Gln280 |

| DNA Gyrase B (e.g., 5L3J) | Topoisomerase | ATPase domain | -7.9 | Asp79, Asn52, Ile84 |

| NLRP3 (e.g., 6NPY) | Inflammasome | NACHT domain | -8.1 | Lys229, Arg578, Phe575 |

Pharmacophore Modeling and Virtual Screening Methodologies for Analog Discovery

Pharmacophore modeling distills the essential 3D arrangement of chemical features required for a molecule to be biologically active. nih.gov For 1-(3-Methylbutanoyl)piperidin-4-amine, a pharmacophore model can be constructed based on its structure or on a set of known active analogs. This model serves as a 3D query for virtual screening, a computational technique used to search large chemical databases (such as ZINC, ChEMBL, or Enamine) for new molecules that match the pharmacophore and thus are likely to possess similar biological activity. researchgate.net

The virtual screening workflow typically involves:

Pharmacophore Definition: A model is created specifying the types and relative positions of the key features (e.g., 1 H-bond donor, 1 H-bond acceptor, 1 hydrophobic group, as detailed in Table 1).

Database Screening: The pharmacophore model is used to rapidly filter databases containing millions of compounds, retaining only those that fit the 3D query.

Hit Filtering and Docking: The initial list of "hits" is often refined using additional filters, such as molecular weight or lipophilicity rules. The remaining candidates can then be subjected to molecular docking to prioritize the most promising compounds for synthesis and biological testing. mdpi.com

This approach allows for the efficient exploration of vast chemical space to discover structurally novel analogs that might offer improved potency, selectivity, or pharmacokinetic properties compared to the original scaffold.

Table 3: Illustrative Results from a Pharmacophore-Based Virtual Screening This table contains simulated data for illustrative purposes.

| Compound ID | Source Database | Tanimoto Similarity to Scaffold | Fit Score (to Pharmacophore) | Notes |

|---|---|---|---|---|

| ZINC12345678 | ZINC | 0.75 | 0.98 | Contains a pyrrolidine (B122466) core instead of piperidine. |

| CHEMBL987654 | ChEMBL | 0.82 | 0.95 | Features a cyclopropyl (B3062369) group replacing the isobutyl moiety. |

Data Science and Machine Learning Applications in Analyzing 1-(3-Methylbutanoyl)piperidin-4-amine Related Chemical Data

Chemogenomics and Chemical Space Exploration for Analogous Compounds

Chemogenomics aims to systematically study the interactions of large libraries of chemical compounds with families of biological targets. researchgate.net A fundamental principle of chemogenomics is that structurally similar molecules often interact with the same targets. researchgate.net Given that the 4-aminopiperidine (B84694) scaffold is a known "privileged structure" for targets like GPCRs, a chemogenomics approach can be used to predict the likely biological targets for 1-(3-Methylbutanoyl)piperidin-4-amine by analyzing its similarity to known active compounds. researchgate.net

Chemical space exploration involves mapping and analyzing the properties of a collection of molecules. whiterose.ac.uk Starting with the 1-(3-Methylbutanoyl)piperidin-4-amine scaffold, a virtual library of thousands of analogs can be generated by systematically modifying its constituent parts. Data science techniques can then be used to analyze the distribution of these analogs in a multidimensional "chemical space" defined by key properties.

This analysis helps in understanding the diversity of the designed library and ensuring it covers a wide range of relevant physicochemical properties, which is crucial for developing effective QSAR models and improving the chances of finding successful drug candidates. whiterose.ac.uk

Table 4: Chemical Space Descriptors for a Virtual Library of Analogs This table contains simulated data for illustrative purposes based on methods described in the literature.

| Descriptor | Minimum Value | Maximum Value | Mean Value | Desired Range (Drug-Likeness) |

|---|---|---|---|---|

| Molecular Weight (MW) | 170.25 | 499.50 | 345.6 | < 500 Da |

| LogP (Lipophilicity) | -0.5 | 5.5 | 2.8 | < 5.0 |

| Hydrogen Bond Donors (HBD) | 1 | 5 | 2.1 | < 5 |

| Hydrogen Bond Acceptors (HBA) | 1 | 8 | 3.5 | < 10 |

Predictive Modeling of Molecular Descriptors Relevant to Biological Interaction Potential

Machine learning (ML) has become a transformative tool in drug discovery for predicting a compound's properties before it is synthesized, saving significant time and resources. nih.govspringernature.com By training algorithms like random forests, gradient boosting, or deep neural networks on large datasets of chemical structures and their experimentally measured properties, predictive models can be built. github.com

For 1-(3-Methylbutanoyl)piperidin-4-amine and its analogs, ML models can predict:

Molecular Descriptors: These are numerical representations of a molecule's structure, such as electronic properties (e.g., partial charges), steric properties, and lipophilicity. nih.gov

ADME Properties: Key pharmacokinetic parameters like Absorption, Distribution, Metabolism, and Excretion can be predicted. This includes properties like aqueous solubility, blood-brain barrier (BBB) penetration, and stability against liver enzymes (microsomal stability). researchgate.netnih.gov

Biological Activity: QSAR models, a form of predictive modeling, establish a mathematical relationship between molecular descriptors and the biological activity of a series of compounds. nih.govresearchgate.net This allows for the prediction of the potency of newly designed analogs against a specific target. researchgate.net

These predictive models enable chemists to prioritize which virtual compounds to synthesize, focusing on those with the highest predicted activity and the most favorable drug-like properties.

Table 5: Predicted Physicochemical and ADME Properties for 1-(3-Methylbutanoyl)piperidin-4-amine This table contains simulated data generated from predictive models for illustrative purposes.

| Property | Predicted Value | Method | Implication |

|---|---|---|---|

| Molecular Weight | 184.28 g/mol | Calculation | Good oral bioavailability potential. |

| cLogP | 1.35 | ML Model | Optimal lipophilicity for cell permeability. |

| Aqueous Solubility (LogS) | -2.5 | ML Model | Moderately soluble. |

| Blood-Brain Barrier (BBB) Permeation | Probable | ML Model | Potential for CNS activity. |

| Human Intestinal Absorption | >90% | ML Model | High absorption after oral administration. |

Mechanistic Investigations of Molecular and Cellular Interactions Preclinical Research Focus

In Vitro Biochemical Assays for Elucidating Target Engagement and Binding Affinities (e.g., Enzyme Activity Modulation, Receptor Binding Kinetics)

No publicly available data exists detailing the in vitro biochemical profile of 1-(3-Methylbutanoyl)piperidin-4-amine. There are no published studies that have determined its binding affinity (e.g., Kᵢ, Kd) for any specific biological target or its modulatory effects (e.g., IC₅₀, EC₅₀) on enzyme or receptor activity.

Cellular Assays for Intracellular Pathway Modulation and Functional Response Characterization

Receptor Activation/Inhibition and Downstream Signaling Pathway Analyses

There is no information in the public domain regarding the effect of 1-(3-Methylbutanoyl)piperidin-4-amine on receptor activation or inhibition in cellular models. Consequently, analyses of any potential downstream signaling pathway modulation are also unavailable.

Enzyme Kinetics and Mechanistic Inhibition Studies in Cellular Systems

Specific data from cellular assays on the enzyme kinetics and potential mechanistic inhibition by 1-(3-Methylbutanoyl)piperidin-4-amine have not been reported in published literature.

In Vivo Mechanistic Studies in Animal Models (Excluding Efficacy Outcomes)

Pharmacodynamic Markers and Target Occupancy Studies in Animal Tissues

No in vivo studies detailing the pharmacodynamic markers associated with 1-(3-Methylbutanoyl)piperidin-4-amine exposure or its target occupancy in animal tissues have been made public.

Investigation of Molecular Pathways Affected by Compound Exposure in Preclinical Models

There is a lack of published research on the molecular pathways affected by the administration of 1-(3-Methylbutanoyl)piperidin-4-amine in any preclinical models.

Advanced Molecular Imaging Techniques for Probing Target Interactions in Biological Systems (e.g., Radioligand Development for PET/SPECT)

The exploration of novel chemical entities for their potential in diagnostic imaging is a cornerstone of modern preclinical research. Molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) offer non-invasive ways to visualize and quantify physiological and pathological processes at the molecular level. The development of specific radioligands, which are biologically active molecules labeled with a radioisotope, is critical for the success of these imaging modalities.

To date, there is no published research specifically detailing the development or evaluation of "1-(3-Methylbutanoyl)piperidin-4-amine" as a radioligand for PET or SPECT imaging. However, the structural features of this compound, namely the acyl-piperidin-4-amine core, are present in various molecules that have been investigated for biological activity and as imaging agents. This allows for a theoretical consideration of its potential in radioligand development.

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives of piperidine have been developed as agents for the central nervous system, as anticancer therapeutics, and as antimicrobial compounds. mdpi.com Specifically, 4-aminopiperidine (B84694) derivatives have been identified as having antifungal properties through the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com This suggests that a radiolabeled version of "1-(3-Methylbutanoyl)piperidin-4-amine" could potentially be explored for imaging fungal infections.

The development of a PET or SPECT radioligand based on "1-(3-Methylbutanoyl)piperidin-4-amine" would necessitate the incorporation of a suitable radioisotope, such as Fluorine-18 (¹⁸F) for PET or Iodine-123 (¹²³I) for SPECT. The choice of radioisotope and the position of labeling on the molecule are critical for maintaining its biological activity and ensuring in vivo stability. For instance, radiolabeling strategies for piperidine-containing molecules have been explored, with some approaches involving the addition of a radiolabeled moiety, such as a 4-[¹⁸F]fluorobenzyl group. nih.gov However, this particular strategy has been associated with in vivo defluorination, highlighting a potential challenge that would need to be addressed in the development of a novel radiotracer. nih.gov

A hypothetical preclinical evaluation of a radiolabeled derivative of "1-(3-Methylbutanoyl)piperidin-4-amine," for instance, "[¹⁸F]F-1-(3-Methylbutanoyl)piperidin-4-amine," would involve several key studies. These would include in vitro binding assays to determine the affinity and selectivity for its biological target, followed by in vivo PET imaging in animal models to assess its biodistribution, target engagement, and pharmacokinetic profile.

Below is a hypothetical data table summarizing potential preclinical research findings for a novel radioligand based on the structure of "1-(3-Methylbutanoyl)piperidin-4-amine."

Table 1: Hypothetical Preclinical Data for a Novel Radioligand

| Parameter | Value |

|---|---|

| Radiochemical Yield | 35-45% |

| Radiochemical Purity | >98% |

| Molar Activity | 1.5-2.0 Ci/µmol |

| In vitro Binding Affinity (Kd) | 5.2 nM |

| In vivo Brain Uptake (SUVmax) | 1.8 |

This table presents hypothetical data for illustrative purposes, as no specific experimental data for a radiolabeled version of "1-(3-Methylbutanoyl)piperidin-4-amine" has been published.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Principles of 1 3 Methylbutanoyl Piperidin 4 Amine Analogs

Systematic Elucidation of Structural Variations in the Isobutanoyl Moiety and Their Impact on Molecular Interactions

The isobutanoyl moiety, (CH₃)₂CHCO-, plays a crucial role in the interaction of 1-(3-Methylbutanoyl)piperidin-4-amine with its biological targets. Variations in this acyl group can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties. The size, shape, and electronic nature of this group are key determinants of its ability to fit into and interact with hydrophobic pockets or specific residues within a receptor or enzyme active site.

Research into related N-acyl amino acids and their conjugates has shown that modifications to the acyl group can profoundly affect biological activity. The branched nature of the isobutanoyl group provides a specific steric profile that may be optimal for fitting into a particular binding site. Altering this branching, for instance, by replacing it with a linear butanoyl group or a more sterically hindered pivaloyl group, can lead to a significant change in biological response.

The following table illustrates hypothetical variations in the acyl moiety and their potential impact on molecular interactions, based on general principles of medicinal chemistry.

| Acyl Group Variation | Potential Impact on Molecular Interactions |

| Linear Acyl Chains (e.g., Butanoyl, Pentanoyl) | May explore different regions of a hydrophobic pocket. Loss of specific steric interactions provided by the isobutyl group could decrease affinity. |

| Cyclic Acyl Groups (e.g., Cyclopropanecarbonyl, Cyclohexanecarbonyl) | Introduces rigidity and a different conformational profile. This can either enhance or diminish binding depending on the target's topology. |

| Aromatic Acyl Groups (e.g., Benzoyl) | Introduces potential for π-π stacking or cation-π interactions with aromatic residues in the binding site, which could significantly increase affinity. |

| Acyl Groups with Polar Substituents (e.g., Hydroxyisobutanoyl) | Can introduce new hydrogen bonding opportunities, potentially increasing affinity and altering solubility. |

Systematic exploration of these and other acyl group modifications is essential to fully map the SAR of this region of the molecule and to optimize its interactions with specific biological targets.

Investigation of Substituent Effects and Conformational Preferences on the Piperidine (B6355638) Ring and Their Influence on Binding

The piperidine ring serves as a central scaffold, and its substitution pattern and conformational preferences are critical for orienting the other functional groups for optimal interaction with a biological target. The introduction of substituents on the piperidine ring can influence the molecule's pKa, lipophilicity, and conformational equilibrium, all of which can impact binding affinity and selectivity. nih.gov

The piperidine ring typically adopts a chair conformation. For N-acylpiperidines, there is a known preference for the substituent at the 2-position to be in an axial orientation due to pseudoallylic strain. nih.gov This conformational preference can dictate the three-dimensional shape of the molecule and how it presents its pharmacophoric elements to a receptor.

The position and nature of substituents on the piperidine ring have been shown to be critical for the biological activity of various piperidine derivatives. For instance, in a series of 4-aminopiperidine (B84694) derivatives with antifungal activity, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of potency. mdpi.com Similarly, studies on piperine (B192125) analogs have shown that substitution on the piperidine ring can significantly modulate their activity as monoamine oxidase (MAO) inhibitors. biomedgrid.com

The following table outlines the potential effects of substituents at different positions of the piperidine ring in 1-(3-Methylbutanoyl)piperidin-4-amine analogs.

| Position of Substituent | Type of Substituent | Potential Influence on Binding and Conformation |

| C-2 | Small alkyl (e.g., methyl) | Can induce a preferred axial conformation, altering the orientation of the N-acyl group and potentially leading to new interactions or steric clashes. |

| C-3 | Halogen (e.g., fluorine) | Can alter the pKa of the piperidine nitrogen and introduce new electronic interactions. May favor specific rotamers. nih.gov |

| C-4 | (The amino group is at this position) | Modifications to the 4-amino group itself (e.g., alkylation) have been shown to be critical for the activity of related 4-aminopiperidines. mdpi.com |

| N-1 | (Acylated in the parent compound) | Replacement of the isobutanoyl group is discussed in section 7.1. |

The interplay between substituent effects and the conformational dynamics of the piperidine ring is a key aspect of the SAR of this class of compounds.

Exploration of Amide Linkage Modifications and Their Role in Molecular Recognition

The amide linkage in 1-(3-Methylbutanoyl)piperidin-4-amine is a crucial structural element that connects the isobutanoyl moiety to the piperidine scaffold. This bond is often susceptible to enzymatic cleavage, which can limit the in vivo stability and duration of action of a drug molecule. Therefore, exploring bioisosteric replacements for the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties while maintaining or enhancing biological activity. dovepress.com

Amide bond bioisosteres are functional groups that mimic the steric and electronic properties of the amide bond but possess greater metabolic stability. mdpi.combiomedgrid.com Common bioisosteres for the amide group include:

1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding capabilities of an amide bond.

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles are also effective amide surrogates and can improve metabolic stability. mdpi.com

Thioamides: Replacing the amide oxygen with sulfur can alter the electronic properties and hydrogen-bonding capacity of the linkage.

Retro-amides: Reversing the amide bond (i.e., -NH-CO- to -CO-NH-) can change the orientation of the hydrogen bond donor and acceptor, potentially leading to different interactions with the target.

Ureas and Carbamates: These groups can also serve as amide replacements, offering different hydrogen bonding patterns and conformational flexibility. mdpi.com

The following table presents some potential amide bond isosteres and their anticipated effects on the properties of 1-(3-Methylbutanoyl)piperidin-4-amine analogs.

| Amide Isostere | Key Features | Potential Impact on Molecular Recognition and Properties |

| 1,2,3-Triazole | Planar, aromatic, stable to hydrolysis. | Can maintain similar vector orientation of substituents. May introduce new electronic interactions. mdpi.com |

| 1,2,4-Oxadiazole | Planar, metabolically stable. | Often used to improve membrane permeability and reduce susceptibility to enzymatic cleavage. mdpi.com |

| Thioamide | Different electronic and hydrogen bonding properties compared to amide. | Can alter the strength and nature of interactions with the target. |

| Urea (B33335) | Different hydrogen bonding pattern (two donors). | May form additional hydrogen bonds with the target, potentially increasing affinity. mdpi.com |

The choice of an appropriate amide bioisostere depends on the specific requirements of the biological target and the desired physicochemical properties of the molecule.

Analysis of Positional Isomerism and Stereochemical Determinants of Biological Interaction Profiles

Positional isomerism and stereochemistry are fundamental aspects of SAR that can have a profound impact on the biological activity of a drug molecule. The spatial arrangement of atoms and functional groups determines how a molecule fits into its binding site and interacts with chiral biological macromolecules like proteins and enzymes. mdpi.com

Positional Isomerism:

The position of the amino group on the piperidine ring is a critical determinant of biological activity. Moving the amino group from the 4-position to the 2- or 3-position would create positional isomers with distinct three-dimensional shapes and charge distributions. For example, a 3-amino-piperidine derivative would have a different spatial relationship between the amino group and the N-acyl moiety compared to the 4-amino isomer. This can lead to drastically different interactions with a receptor. Studies on various piperidine-based compounds have consistently shown that the position of substituents is crucial for activity. biomedgrid.comacs.org

Stereochemistry:

If substituents are introduced onto the piperidine ring, chiral centers can be created, leading to the existence of enantiomers and diastereomers. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent than the others (the eutomer). mdpi.com This stereoselectivity arises from the fact that biological targets are themselves chiral.

For instance, if a methyl group were introduced at the 3-position of the piperidine ring in 1-(3-Methylbutanoyl)piperidin-4-amine, this would create two enantiomers, (3R)- and (3S)-. These enantiomers would have non-superimposable mirror images and could exhibit different binding affinities and functional activities. The synthesis and biological evaluation of individual stereoisomers are therefore essential for a complete understanding of the SAR. nih.gov

The following table summarizes the importance of positional and stereochemical considerations.

| Isomeric Variation | Description | Impact on Biological Interaction Profile |

| Positional Isomerism (e.g., 3-amino vs. 4-amino) | Different attachment point of the amino group on the piperidine ring. | Alters the overall shape and the relative orientation of key functional groups, likely leading to different binding modes and potencies. biomedgrid.comacs.org |

| Enantiomers (e.g., at a substituted piperidine carbon) | Non-superimposable mirror images. | Often exhibit different affinities for chiral biological targets, with one enantiomer being more active. mdpi.com |

| Diastereomers (with multiple chiral centers) | Stereoisomers that are not mirror images. | Have different physical and chemical properties, and typically show distinct biological activities. |

Strategic Role of 1 3 Methylbutanoyl Piperidin 4 Amine in New Chemical Entity Nce Design Paradigms

Application of Scaffold Hop and Bioisosteric Replacement Strategies Inspired by the Compound

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel intellectual property, improving compound properties, and overcoming development hurdles. ufrj.brnih.gov Scaffold hopping involves replacing a central molecular core with a functionally equivalent but structurally distinct scaffold, a technique that can lead to compounds with significantly different physical and biological profiles. nih.gov Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, is used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov

The structure of 1-(3-Methylbutanoyl)piperidin-4-amine offers multiple opportunities for both approaches. The piperidine (B6355638) ring itself can be a candidate for a scaffold hop. For instance, it could be replaced with other nitrogen-containing heterocycles to alter basicity, lipophilicity, and vectoral projection of substituents.

Bioisosteric replacement can be applied to several moieties within the molecule. The amide bond, for example, is often a target for replacement to improve metabolic stability. nih.gov Non-classical bioisosteres like 1,2,4-oxadiazoles can mimic the planarity and dipole moment of the amide group while offering different electronic and hydrogen-bonding characteristics. nih.gov Similarly, the isobutyl group can be replaced with other hydrophobic groups to probe interactions with target proteins, and the amine could be modified to modulate its pKa.

| Original Moiety in 1-(3-Methylbutanoyl)piperidin-4-amine | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide (C=O) | 1,2,4-Oxadiazole | Improve metabolic stability, mimic planarity and dipole moment. nih.gov |

| Piperidine Ring | Pyrrolidine (B122466) or Azetidine Ring | Alter ring strain, pKa, and substituent vectors. nih.gov |

| Isobutyl Group | Cyclopropyl (B3062369) or tert-Butyl Group | Modify lipophilicity and metabolic stability. |

| Primary Amine (-NH2) | Hydroxyl (-OH) or Methylamine (-NHCH3) | Modulate basicity and hydrogen bonding capacity. ufrj.br |

Integration of the Piperidine Amine Core in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight molecules (fragments) that typically bind to a biological target with low affinity but high ligand efficiency. nih.govyoutube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. youtube.comnih.gov

The piperidin-4-amine core of 1-(3-Methylbutanoyl)piperidin-4-amine is an ideal candidate for an FBDD approach. As a standalone fragment, piperidin-4-amine is a small, polar molecule that could be identified in a primary screen. High-resolution structural data, such as X-ray crystallography, could reveal its binding mode, showing key interactions like a salt bridge from the protonated amine to an acidic residue (e.g., Asp or Glu) in a target protein. nih.gov

Once the piperidin-4-amine fragment is validated, it can be elaborated along specific "growth vectors" to engage with nearby subpockets in the protein's binding site. nih.gov 1-(3-Methylbutanoyl)piperidin-4-amine can be viewed as the result of such a fragment evolution process, where the 3-methylbutanoyl (isovaleryl) group has been added to the fragment core to occupy a hydrophobic pocket, thereby increasing potency and affinity. The systematic exploration of different acyl chains or other substituents at the piperidine nitrogen allows for a structure-guided optimization campaign. nih.gov

| Stage | Compound Structure | Description |

|---|---|---|

| Initial Fragment Hit | Piperidin-4-amine | A low molecular weight fragment identified in a primary screen, forming a key interaction via its basic amine. |

| Fragment Growth/Elaboration | 1-Acetylpiperidin-4-amine | A small acetyl group is added to probe for nearby pockets and establish a vector for further growth. |

| Lead-like Compound | 1-(3-Methylbutanoyl)piperidin-4-amine | The larger, hydrophobic isobutyl group is introduced to fill a hydrophobic pocket, significantly improving binding affinity. |

De Novo Design Methodologies and Generative Models Leveraging Structural Insights from 1-(3-Methylbutanoyl)piperidin-4-amine

De novo design and generative artificial intelligence (AI) models are transforming drug discovery by creating entirely new molecules computationally. nih.gov These models can learn the underlying rules of chemical structures and generate novel compounds tailored to specific criteria, such as binding to a particular protein target or possessing desired drug-like properties. nih.govnih.gov

Structural insights from 1-(3-Methylbutanoyl)piperidin-4-amine can serve as a powerful input for these generative models. The key pharmacophoric features—the precise 3D arrangement of the basic nitrogen, the hydrogen bond acceptor, and the hydrophobic region—can be defined as a set of constraints. A generative model can then be tasked to design novel molecules that adhere to this pharmacophore while exploring diverse and previously unconsidered chemical scaffolds. arxiv.org This approach facilitates a more extensive exploration of chemical space than traditional virtual screening. For instance, a model could be conditioned to generate molecules that maintain the essential binding interactions of 1-(3-Methylbutanoyl)piperidin-4-amine but replace the piperidine ring with a non-obvious, synthetically accessible scaffold, potentially leading to NCEs with improved properties. nih.govarxiv.org

Chemoinformatics and Computational Libraries for the Rational Generation of Related NCEs

Chemoinformatics provides the tools to manage, analyze, and model chemical information, enabling the rational design of NCEs. A key application is the creation and screening of virtual compound libraries. nih.gov Starting with a core structure like 1-(3-Methylbutanoyl)piperidin-4-amine, vast computational libraries can be generated by systematically enumerating potential modifications.

This process, known as virtual library enumeration, involves defining specific points of variation on the scaffold and a set of chemical building blocks to attach at those points. For 1-(3-Methylbutanoyl)piperidin-4-amine, variations could include:

Acyl Group: A wide range of carboxylic acids could be used to replace the 3-methylbutanoic acid, exploring different sizes, shapes, and electronic properties.

Piperidine Ring Substitution: Substituents could be added to the carbon atoms of the piperidine ring to modulate conformation and probe new interactions.

Amine Modification: The primary amine could be alkylated or converted to other functional groups.

These enumerated virtual libraries, which can contain millions of compounds, can then be subjected to in silico screening. Computational filters can predict various properties, including docking scores against a target, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential toxicity, allowing researchers to prioritize a smaller, more promising set of compounds for synthesis and biological testing. mdpi.com

| Scaffold | Variation Point | Example Building Blocks (R-Group) | Resulting Virtual Compound Example |

|---|---|---|---|

| Piperidin-4-amine Core | N-Acylation (R-CO-) | Cyclopropanecarbonyl, Phenylacetyl | 1-(Cyclopropanecarbonyl)piperidin-4-amine |

| N-Sulfonylation (R-SO2-) | Methanesulfonyl, Toluenesulfonyl | 1-(Methanesulfonyl)piperidin-4-amine | |

| Reductive Amination (R-CH2-) | Benzyl, 2-Phenylethyl | 1-Benzylpiperidin-4-amine |

Future Research Trajectories and Interdisciplinary Outlook for 1 3 Methylbutanoyl Piperidin 4 Amine

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Optimization

De Novo Design: Utilizing generative adversarial networks (GANs) or variational autoencoders (VAEs) to generate a virtual library of novel derivatives. americaspg.com

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to forecast the biological activity of the designed analogs.

ADMET Prediction: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the virtual compounds.

| Analog ID | Proposed Modification | Predicted Binding Affinity (pIC50) | Predicted Solubility (logS) | Predicted hERG Inhibition (pIC50) |

| A-001 | Replacement of methylbutanoyl with cyclopropylcarbonyl | 7.8 | -2.5 | < 5 |

| A-002 | Addition of a fluoro group to the piperidine (B6355638) ring | 8.1 | -2.7 | < 5 |

| A-003 | Substitution of piperidine with a pyrrolidine (B122466) ring | 7.5 | -2.2 | < 5 |

| A-004 | Bioisosteric replacement of the amide with a sulfonamide | 7.9 | -3.0 | < 5 |

Exploration of Advanced Synthetic Approaches for Enhanced Structural Diversity and Complexity

To fully explore the therapeutic potential of the 1-(3-Methylbutanoyl)piperidin-4-amine scaffold, the development of advanced and efficient synthetic routes is crucial. nih.gov While classical methods for the synthesis of piperidine derivatives are well-established, modern synthetic methodologies can provide access to a wider range of structurally diverse and complex analogs. mdpi.com

Future research should focus on the application of novel synthetic strategies such as:

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation and functionalization of the piperidine ring could enable the direct introduction of various substituents at specific positions, a process that is often challenging with traditional methods. chemistryviews.org

Multicomponent Reactions (MCRs): The use of MCRs, such as the Ugi or Passerini reactions, could facilitate the rapid assembly of complex piperidine-based scaffolds from simple starting materials in a single step, thereby accelerating the generation of compound libraries for screening. organic-chemistry.org

Flow Chemistry: The implementation of continuous flow synthesis can offer advantages in terms of reaction control, scalability, and safety, allowing for the efficient and reproducible production of 1-(3-Methylbutanoyl)piperidin-4-amine and its derivatives.

Recent advances have highlighted the utility of radical-mediated cyclization and dearomatization/cyclization reactions for the synthesis of substituted piperidines. mdpi.com The development of enantioselective synthetic routes will also be critical for investigating the stereochemical requirements for biological activity.

Interactive Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Potential for Diversification | Representative Reference Reaction |

| Classical Amide Coupling | Well-established, reliable | Moderate | Carboxylic acid activation (e.g., with HBTU) and coupling with 4-aminopiperidine (B84694) derivative. mdpi.com |

| Catalytic C-H Alkylation | Direct functionalization, atom economy | High | Ruthenium-catalyzed α-alkylation of the piperidine ring. chemistryviews.org |

| Ugi Four-Component Reaction | High convergence, rapid library synthesis | Very High | Reaction of an isocyanide, an amine, a carboxylic acid, and a ketone/aldehyde. organic-chemistry.org |